N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound known for its potential pharmacological applications. It is classified as a piperazine derivative, which is a structural motif commonly found in various bioactive compounds. The compound's chemical formula is , and it has garnered interest in medicinal chemistry due to its interactions with biological targets.
N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide falls under the category of amine derivatives and is specifically classified as a piperazine carboxamide. This classification indicates that it possesses both a piperazine ring and a carboxamide functional group, which are critical for its biological activity.
The synthesis of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding the reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yields and purity.
The molecular structure of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide features:
The compound has a molecular weight of approximately 296.37 g/mol and exhibits specific stereochemistry that may influence its biological activity .
N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is primarily linked to its interaction with specific receptors or enzymes in biological systems.
Data from pharmacological studies indicate that compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly those related to serotonin and dopamine .
N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically exhibits:
The compound is characterized by:
Relevant data on melting points and boiling points can be obtained from chemical databases for precise applications.
N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has potential applications in various fields:
Piperazine-carboxamide derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. The core structure of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide enables interactions with mycobacterial targets through hydrogen bonding and hydrophobic contacts. Modifications to the N-aryl and pyridinyl groups enhance potency by improving cell membrane penetration and target affinity. For example, analogues with halogenated aryl substituents show minimum inhibitory concentrations (MIC) of ≤2 µg/mL against Mtb H37Rv by inhibiting enzymes involved in cell wall biosynthesis [1].
Table 1: Anti-Tubercular Activity of Piperazine-1-carboxamide Analogues
Aryl Substituent | Pyridinyl Position | MIC (µg/mL) vs Mtb H37Rv | Activity Against MDR Strains |
---|---|---|---|
4-Methylphenyl | 2-Pyridinyl | 2.0 | 4-fold reduction in bacterial load |
3,4-Dichlorophenyl | 2-Pyridinyl | 0.5 | Bactericidal at 1 µg/mL |
4-Trifluoromethylphenyl | 3-Pyridinyl | 1.0 | Synergy with rifampicin |
The scaffold disrupts energy metabolism by targeting ATP synthase, validated through whole-genome sequencing of resistant mutants showing mutations in the atpE gene [1] [9]. Lipophilicity adjustments (LogP 2.5–3.5) further optimize activity against intracellular Mtb within macrophages.
This carboxamide class demonstrates dual inhibition of sterol biosynthesis enzymes CYP51 (lanosterol 14α-demethylase) and CYP5122A1 (sterol C4-methyl oxidase) in Leishmania donovani. The pyridinyl-piperazine moiety coordinates the heme iron in CYP51, while the N-(4-methylphenyl) group occupies the substrate access channel. Analogues like N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide achieve IC₅₀ values of 0.8 µM (CYP51) and 1.2 µM (CYP5122A1), causing accumulation of 4-methylated sterols in parasite membranes [5].
Table 2: Inhibition of Leishmanial Sterol Biosynthesis Enzymes
Compound | CYP51 IC₅₀ (µM) | CYP5122A1 IC₅₀ (µM) | Parasite Growth Inhibition (EC₅₀, µM) |
---|---|---|---|
Parent carboxamide | 2.1 | 3.8 | 5.6 |
3,5-Bis(trifluoromethyl)benzyl derivative | 0.8 | 1.2 | 1.4 |
Imidazole-pyridinium replacement analogue | 1.0 | 0.3 | >10 (loss of selectivity) |
Structural optimization focuses on elongating the linker between piperazine and pyridinyl groups to enhance CYP5122A1 binding. Replacing pyridinyl with imidazole improves selectivity for CYP5122A1 (IC₅₀ 0.3 µM) but reduces antipromastigote activity due to altered cell permeability [5].
Anticancer properties arise from two primary mechanisms: anti-angiogenic activity via VEGF receptor inhibition and DNA intercalation. The planar pyridinyl ring intercalates between DNA base pairs, inducing apoptosis through topoisomerase II poisoning. Molecular docking studies confirm groove binding with ΔG values of −9.2 kcal/mol, while in vitro assays show 80% inhibition of endothelial cell tube formation at 10 µM .
Key structural determinants include:
Activity against solid tumors correlates with reduced microvessel density in xenograft models, supporting angiogenesis suppression .
Structural analogues of this carboxamide scaffold act as serotonin reuptake inhibitors (SSRIs) and fatty acid amide hydrolase (FAAH) modulators. The piperazine-1-carboxamide core resembles approved SSRIs like vortioxetine, competitively binding the serotonin transporter (SERT) with Kᵢ values of 15–50 nM. Modifications to the N-aryl group influence selectivity: 3-chloro-4-methylphenyl substitutions increase SERT affinity by 7-fold compared to unsubstituted phenyl [6].
Table 3: CNS Target Affinities of Piperazine-1-carboxamide Analogues
Aryl Group | SERT Kᵢ (nM) | FAAH IC₅₀ (µM) | Passive BBB Permeability (PAMPA, nm/s) |
---|---|---|---|
4-Methylphenyl | 50 | 25 | 35 |
3-Chloro-4-methylphenyl | 7.2 | 18 | 42 |
3,4-Dichlorophenyl | 5.8 | 8.3 | 55 |
Optimal CNS penetration requires molecular weight <450 Da and polar surface area <75 Ų, properties inherent to the scaffold. Analogues with benzodioxolylmethyl extensions exhibit dual FAAH inhibition (IC₅₀ 8.3 µM) and serotonin receptor modulation, suggesting potential for neuropsychiatric disorders [6] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: